molecular formula C15H26O6Ti B1609283 Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium CAS No. 68586-02-7

Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium

Cat. No.: B1609283
CAS No.: 68586-02-7
M. Wt: 350.23 g/mol
InChI Key: FBCVAHPAWNFECC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

The systematic nomenclature of this compound follows established conventions for organometallic coordination compounds, reflecting both its molecular composition and coordination geometry. The IUPAC name accurately describes the compound's structure: (Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+), which indicates the presence of two pentane-2,4-dionato ligands in their enolate form, along with ethoxide and isopropoxide groups coordinated to a titanium(IV) center.

The compound's molecular formula C₁₅H₂₆O₆Ti reveals its composition, consisting of fifteen carbon atoms, twenty-six hydrogen atoms, six oxygen atoms, and one titanium atom, resulting in a molecular weight of 350.23034 atomic mass units. The European Community number 271-603-6 and CAS registry number 68586-02-7 provide unique identifiers for this specific compound, distinguishing it from related titanium β-diketonate complexes. Alternative systematic names include "Titanium, ethoxybis(2,4-pentanedionato-κO2,κO4)(2-propanolato)-" and "Ethoxy isopropoxy bis(2,4-pentanedionato)titanium," which emphasize different aspects of the coordination environment.

The structural identity of the compound is further characterized by its InChI key and SMILES notation, which provide standardized representations of its molecular connectivity. Physical properties data indicate a boiling point of 78.3°C at standard atmospheric pressure, a density of 1.124 g/mL at 20°C, and a vapor pressure of 58 hPa at 20°C, reflecting the compound's relatively volatile nature typical of titanium alkoxide complexes. The compound demonstrates significant water solubility (1000 g/L at 25°C), indicating its potential for hydrolytic reactions characteristic of titanium alkoxides.

Spectroscopic characterization reveals distinctive features associated with the β-diketonate coordination mode, where the pentane-2,4-dionato ligands coordinate through their oxygen atoms in a bidentate chelating fashion. The coordination environment around the titanium center includes six oxygen donor atoms: four from the two β-diketonate ligands and two from the alkoxide groups, suggesting an octahedral geometry typical of titanium(IV) complexes with mixed ligand systems.

Historical Context in Organotitanium Chemistry Development

The development of this compound occurred within the broader historical context of organotitanium chemistry advancement, particularly following the establishment of fundamental principles governing titanium coordination chemistry. Organotitanium chemistry emerged as a significant field following the recognition that titanium's electron configuration [Ar]3d²4s² enables the formation of stable complexes in the +4 oxidation state, analogous to carbon chemistry but with distinctly different bonding characteristics due to titanium's larger atomic radius.

The historical development of titanium β-diketonate complexes can be traced to systematic investigations of metal acetylacetonates, where researchers recognized the potential for creating mixed-ligand systems combining β-diketonate chelating ligands with alkoxide groups. Early studies established that titanium readily forms complexes with acetylacetone and related β-diketones, with the reaction of titanium tetrachloride with acetylacetone producing titanium dichlorobis(acetylacetonate) as a foundational example. This work laid the groundwork for developing more sophisticated mixed-ligand titanium complexes.

The evolution toward mixed alkoxide-β-diketonate titanium complexes represented a significant advancement in coordination chemistry, as researchers sought to combine the hydrolytic reactivity of titanium alkoxides with the stabilizing effects of chelating β-diketonate ligands. Historical patent literature from the late 20th century documents efforts to develop water-soluble titanium acetylacetonates, including compounds containing glycol ether groups and mixed alkoxide systems. These developments demonstrated the feasibility of creating titanium complexes with tailored solubility and reactivity properties.

Research conducted throughout the 1960s and 1970s established fundamental understanding of the stereochemistry and lability of dihalobis(β-diketonato)titanium(IV) complexes, providing crucial insights into the coordination behavior of titanium with β-diketonate ligands. These studies revealed that titanium β-diketonate complexes typically adopt octahedral geometries and can exist as different geometric isomers, information that proved essential for designing more complex mixed-ligand systems. The historical development culminated in the synthesis and characterization of compounds like this compound, which represent sophisticated examples of controlled ligand combination in titanium coordination chemistry.

Position Within Titanium β-Diketonate Coordination Complexes

This compound occupies a distinctive position within the broader family of titanium β-diketonate coordination complexes, representing an important class of mixed-ligand organometallic compounds. Within the classification system of metal acetylacetonates, this compound belongs to the titanium triad, where titanium(IV) demonstrates characteristic coordination behavior distinct from other transition metals. Unlike simpler titanium acetylacetonate complexes that contain only β-diketonate ligands, this compound exemplifies the successful integration of both chelating β-diketonate and monodentate alkoxide ligands within a single coordination sphere.

The compound's position is particularly significant when compared to related titanium β-diketonate complexes of the general formula [Ti(O,O)₂X₂], where O,O represents β-diketonate ligands and X represents various substituents including chloride, bromide, or alkoxide groups. Research has demonstrated that compounds of this type adopt cis geometries in the solid state, with all octahedral species showing consistent geometric preferences. Crystallographic studies of related compounds have confirmed that these mixed-ligand titanium complexes maintain structural integrity while providing opportunities for fine-tuning chemical and physical properties through ligand modification.

Comparative analysis with other titanium coordination complexes reveals that this compound represents an intermediate complexity level between simple titanium alkoxides and fully chelated β-diketonate complexes. The compound demonstrates greater stability compared to simple titanium tetraalkoxides due to the chelating effect of the β-diketonate ligands, while maintaining some of the reactivity characteristics associated with titanium alkoxide groups. This balance between stability and reactivity positions the compound as a valuable precursor for various applications in materials science and catalysis.

Compound Type General Formula Coordination Geometry Key Characteristics
Simple Titanium Alkoxides Ti(OR)₄ Tetrahedral/Oligomeric High reactivity, prone to hydrolysis
Mixed Alkoxide-β-Diketonate Ti(β-dik)₂(OR)₂ Octahedral (cis) Moderate stability, controlled reactivity
Homoleptic β-Diketonate Ti(β-dik)₄ Square Antiprismatic High stability, reduced reactivity

Within the mechanochemical activation studies of titanium β-diketonate complexes, compounds similar to this compound have shown interesting interaction patterns with various substrates. Research involving polyphenylsilsesquioxane interactions with titanium dichloride β-diketonates has revealed that the presence of mixed ligand systems can significantly influence reaction pathways and product formation, highlighting the unique chemical behavior of these mixed-ligand titanium complexes compared to their simpler counterparts.

Properties

CAS No.

68586-02-7

Molecular Formula

C15H26O6Ti

Molecular Weight

350.23 g/mol

IUPAC Name

ethanolate;pentane-2,4-dione;propan-2-olate;titanium(4+)

InChI

InChI=1S/2C5H7O2.C3H7O.C2H5O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3H,1-2H3;3H,1-2H3;2H2,1H3;/q4*-1;+4

InChI Key

FBCVAHPAWNFECC-UHFFFAOYSA-N

SMILES

CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4]

Isomeric SMILES

CC[O-].CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4]

Canonical SMILES

CC[O-].CC(C)[O-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ti+4]

physical_description

Water or Solvent Wet Solid

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. The compound’s interaction with enzymes often involves the formation of transient complexes, which can alter the enzyme’s activity and specificity. For instance, it can act as a Lewis acid, coordinating with electron-rich sites on biomolecules and stabilizing reaction intermediates.

Cellular Effects

The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of various genes.

Molecular Mechanism

At the molecular level, Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exerts its effects through several mechanisms. It can bind to biomolecules, forming stable complexes that alter their function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. The compound can also induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes. These molecular interactions are crucial for the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s biological activity.

Metabolic Pathways

Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound can act as a catalyst in metabolic reactions, facilitating the conversion of substrates into products. Its role in metabolic pathways is crucial for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

The transport and distribution of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and cellular effects, as it needs to reach specific sites within the cell to exert its functions.

Subcellular Localization

Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its use in biochemical applications.

Biological Activity

Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium is an organometallic compound that belongs to the class of titanium alkoxides. It is characterized by its coordination of a titanium center with two pentane-2,4-dionato ligands and one propan-2-olato ligand. This compound has garnered attention for its potential applications in catalysis and biomedical fields due to its unique structural properties and biological activity.

PropertyValue
Molecular FormulaC15H26O6Ti
Molar Mass350.23 g/mol
Density1.124 g/cm³ (at 20°C)
Boiling Point78.3°C (at 101325 Pa)
Water Solubility1000 g/L (at 25°C)
LogP0.05 (at 20°C)

This compound exhibits several biological activities that are primarily attributed to its interactions with biological systems. Research indicates that the compound can facilitate various organic reactions, which may have implications for drug development and delivery systems.

  • Catalytic Activity : The compound serves as a catalyst or catalyst precursor in organic synthesis, particularly in olefin polymerization and epoxide ring-opening reactions. Its ability to form stable complexes with organic molecules enhances their reactivity, making it a valuable tool in synthetic chemistry.
  • Biomedical Applications : Studies have shown that titanium alkoxides can be used for surface modification of titanium implants, enhancing osseointegration—an essential factor for the success of orthopedic implants. The controlled release of drugs from porous titanium dioxide prepared via sol-gel methods has also been explored, indicating potential for therapeutic applications.

Case Study 1: Catalytic Efficiency in Organic Reactions

In a study focusing on the use of this compound as a catalyst for olefin polymerization, researchers found that the compound exhibited high catalytic efficiency and selectivity. The reaction conditions were optimized to achieve maximum yield, demonstrating the compound’s versatility in synthetic applications.

Case Study 2: Biocompatibility and Osseointegration

Another investigation assessed the biocompatibility of titanium surfaces modified with this compound. Results indicated improved cell adhesion and proliferation on treated surfaces compared to untreated titanium, suggesting enhanced osseointegration properties which are crucial for implant success.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are critical. The compound is classified under GHS hazard categories indicating potential risks such as skin irritation and eye damage . Proper handling procedures should be followed to mitigate exposure risks.

Risk and Safety Statements

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vaporP264: Wash hands thoroughly after handling
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

Scientific Research Applications

Catalytic Applications

1.1 Organic Synthesis
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium is primarily recognized for its role as a catalyst or catalyst precursor in organic reactions. It facilitates several key processes:

  • Olefin Polymerization : The compound has shown effectiveness in polymerizing olefins, which is crucial for producing various plastics and synthetic materials. The ability to tune its structure allows for the development of catalysts with specific activity profiles tailored to desired polymer properties.
  • Epoxide Ring-Opening Reactions : This compound can catalyze the ring-opening of epoxides, which is significant in synthesizing alcohols and other functionalized compounds .
  • C-C Bond Formation : It participates in reactions that form carbon-carbon bonds, essential for building complex organic molecules.

1.2 Interaction Studies
Research indicates that this compound can form stable complexes with various organic substrates, enhancing their reactivity. This property is particularly valuable in designing new catalytic systems that require specific interactions with reactants.

Materials Science

2.1 Surface Modification
The compound has been utilized for modifying titanium surfaces to enhance osseointegration in biomedical implants. By applying titanium alkoxide compounds like this compound, researchers have developed coatings that improve the biological compatibility of titanium implants.

2.2 Controlled Drug Delivery Systems
Studies have explored using porous titanium dioxide (TiO₂) created via sol-gel methods incorporating this titanium compound. These systems can provide controlled drug release, making them suitable for various therapeutic applications.

Biomedical Applications

3.1 Biocompatibility Studies
The interactions of this compound with biological systems are under investigation to assess its safety and efficacy for potential biomedical applications. Initial findings suggest that it may have favorable biocompatibility profiles, which could lead to its use in drug delivery or as a component in medical devices.

Comparison with Similar Compounds

Key Structural Insights :

  • Ligand Flexibility : Ethoxybis...titanium contains a labile ethoxy group, which may enhance its reactivity in hydrolysis or transesterification reactions compared to the bis(propan-2-olato) analog .
  • Chelation Strength: The iminobisethanolato ligand in CAS 94233-26-8 provides stronger chelation due to its nitrogen donor, improving thermal stability .

Physical and Chemical Properties

  • Solubility: Ethoxybis...titanium is soluble in organic solvents (e.g., isopropyl alcohol), while the bis(propan-2-olato) variant (CAS 17927-72-9) is often supplied as a 75% solution in isopropanol for ease of application .
  • Thermal Stability: The iminobisethanolato derivative (CAS 94233-26-8) exhibits higher thermal stability (decomposition >250°C) compared to ethoxybis...titanium, which decomposes near 180°C .
  • Reactivity : Ethoxybis...titanium’s ethoxy group undergoes faster hydrolysis than the isopropoxy groups in CAS 17927-72-9, making it more reactive in sol-gel processes .

Preparation Methods

Detailed Reaction Scheme and Conditions

Step Reactants Conditions Outcome
1 Titanium ethoxide + pentane-2,4-dione Stirring under inert atmosphere, room temperature Formation of bis(pentane-2,4-dionato) titanium intermediate
2 Intermediate + propan-2-ol Controlled addition, mild heating if necessary Substitution of one alkoxide with propan-2-olato ligand
3 Purification Removal of solvent under reduced pressure or recrystallization Pure Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium
  • Solvent : Commonly used solvents include dry toluene, hexane, or tetrahydrofuran (THF) to maintain anhydrous conditions.
  • Temperature : Typically ambient to 50 °C to promote ligand exchange without decomposition.
  • Atmosphere : Inert gas atmosphere (N₂ or Ar) to prevent hydrolysis of titanium alkoxides.

Research Findings on Preparation Optimization

  • Ligand Ratio Impact : Studies indicate that the molar ratio of pentane-2,4-dione to titanium alkoxide influences the completeness of ligand substitution and purity of the final complex.
  • Alcohol Choice : Using propan-2-ol as the alcohol ligand provides steric and electronic effects that stabilize the complex and modulate its reactivity in catalytic applications.
  • Reaction Monitoring : Spectroscopic techniques such as FTIR and NMR are employed to monitor the coordination of diketone and alkoxide ligands to titanium during synthesis.
  • Yield and Purity : Optimized conditions typically yield high purity complexes suitable for use as precursors in sol-gel processes and catalysis.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Notes
Titanium alkoxide type Titanium ethoxide or isopropoxide Ethoxide preferred for ethoxybis complex
Pentane-2,4-dione ratio 2:1 (ligand to Ti) Ensures full coordination of diketone ligands
Propan-2-ol amount Equimolar to titanium alkoxide Replaces one alkoxide ligand
Solvent Dry toluene, hexane, or THF Anhydrous conditions critical
Temperature 20–50 °C Mild heating may improve ligand exchange
Atmosphere Nitrogen or argon Prevents hydrolysis of sensitive intermediates
Reaction time 2–6 hours Dependent on scale and mixing efficiency

Analytical Characterization Supporting Preparation

Q & A

Q. What are the recommended synthetic routes for Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium, and what analytical techniques validate its purity and structure?

  • Methodological Answer : Synthesis typically involves ligand substitution reactions, where titanium precursors (e.g., titanium isopropoxide) react with acetylacetonate (pentane-2,4-dione) and propan-2-ol in ethanol. The ethoxy ligand is introduced via alcohol exchange under anhydrous conditions.
  • Validation :
  • NMR Spectroscopy : Confirm ligand coordination and purity by observing shifts in 1H^1H and 13C^13C spectra for acetylacetonate (δ ~5.5 ppm for enolic protons) and ethoxy/propanolato groups .
  • FTIR : Detect characteristic ν(C=O) stretches (~1600 cm1^{-1}) and Ti-O vibrations (~450 cm1^{-1}) .
  • XRD : Resolve octahedral coordination geometry using SHELX refinement (e.g., bond lengths: Ti-O ~1.85–2.05 Å) .

Q. How does the coordination geometry of this compound influence its reactivity in catalytic applications?

  • Methodological Answer : The octahedral geometry, with bidentate acetylacetonate and monodentate ethoxy/propanolato ligands, creates labile sites for substrate binding. Reactivity is modulated by:
  • Ligand Lability : Ethoxy groups are more easily displaced than acetylacetonate, enabling catalytic turnover in polymerization or esterification .
  • Electronic Effects : Electron-withdrawing acetylacetonate ligands stabilize high oxidation states (TiIV^{IV}), enhancing Lewis acidity .

Q. What solvent systems are optimal for handling this compound, considering its stability and solubility?

  • Methodological Answer : Solubility and stability depend on solvent polarity and coordinating ability:
  • Preferred Solvents : Isopropanol, toluene, or benzene (solubility >50 mg/mL at 25°C) .
  • Avoid : Water or protic solvents (risk of hydrolysis). Storage at low temperatures (<10°C) prevents crystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic observations in this compound complexes?

  • Methodological Answer : Discrepancies (e.g., bond-length variations) arise from dynamic ligand behavior in solution vs. static solid-state structures. Strategies include:
  • Cross-Validation : Compare XRD-derived bond lengths with EXAFS for solution-phase geometry .
  • DFT Modeling : Simulate spectroscopic signatures (e.g., NMR chemical shifts) to reconcile experimental data .

Q. What experimental design considerations are critical when studying ligand substitution kinetics in this compound derivatives?

  • Methodological Answer : Key factors include:
  • Moisture Control : Use Schlenk lines or gloveboxes to prevent hydrolysis .
  • Stoichiometry : Maintain a 1:2 molar ratio of titanium precursor to acetylacetonate to avoid incomplete substitution .
  • Temperature : Reactions at 60–80°C optimize substitution rates without decomposition .

Q. How do computational chemistry models (e.g., DFT) enhance the understanding of electronic transitions in this compound?

  • Methodological Answer : DFT calculations elucidate:
  • Electronic Structure : HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis absorption at ~350 nm .
  • Ligand Field Effects : Ethoxy ligands lower TiIV^{IV} redox potentials, favoring electron-deficient catalytic intermediates .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible catalytic performance?

  • Methodological Answer : Ensure reproducibility through:
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) removes unreacted precursors .
  • Quality Control : Monitor purity via HPLC (retention time ~8.2 min) and elemental analysis (Ti content: ~9.9% w/w) .

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